2,2,4-Trimethyl-1,3-oxathiolan-5-one
Description
Properties
IUPAC Name |
2,2,4-trimethyl-1,3-oxathiolan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-4-5(7)8-6(2,3)9-4/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOVXXLMWUHZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(S1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519194 | |
| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60822-65-3 | |
| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ascendant Therapeutic Potential of 1,3-Oxathiolan-5-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,3-oxathiolan-5-one core represents a compelling heterocyclic scaffold that has garnered increasing attention within the drug discovery community. Its unique structural and electronic properties have paved the way for the development of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This technical guide serves as an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 1,3-oxathiolan-5-one derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the established and emerging therapeutic applications of these compounds, from their well-documented antimicrobial and anticancer properties to their potential as anti-inflammatory and antiviral agents. This document is designed to be a practical and comprehensive resource, providing not only a thorough scientific overview but also detailed experimental protocols and data-driven analyses to empower your research and development endeavors.
The 1,3-Oxathiolan-5-one Core: A Synthesis-Forward Approach
The synthetic accessibility of the 1,3-oxathiolan-5-one ring system is a key driver of its prominence in medicinal chemistry. The most prevalent and efficient method for its construction is the cyclocondensation reaction between a carbonyl compound (an aldehyde or ketone) and α-mercaptoacetic acid (thioglycolic acid).[1][2] This reaction proceeds through a two-step mechanism involving the initial nucleophilic attack of the thiol group on the carbonyl carbon, followed by an intramolecular cyclization with the elimination of a water molecule.[2]
General Synthesis Protocol
A typical and efficient one-pot synthesis of 2-substituted-1,3-oxathiolan-5-one derivatives is outlined below. This method utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the cyclization step.[1]
Experimental Protocol: Synthesis of 2-(Substituted-phenyl)-1,3-oxathiolan-5-ones
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 eq.) and α-mercaptoacetic acid (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) (1.5 eq.) to the mixture and stir at room temperature for 10 minutes.
-
Cyclization: Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq.) in THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 2-substituted-1,3-oxathiolan-5-one derivative.[2]
Caption: General workflow for the synthesis of 1,3-oxathiolan-5-one derivatives.
Antimicrobial Activity: A Promising Frontier in Combating Resistance
Derivatives of 1,3-oxathiolan-5-one have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3]
Mechanism of Action and Structure-Activity Relationship (SAR)
The precise mechanism of antimicrobial action for many 1,3-oxathiolan-5-one derivatives is still under investigation. However, it is hypothesized that the heterocyclic ring system can interact with essential microbial enzymes or disrupt cell membrane integrity.
Structure-activity relationship studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, the nature and position of substituents on the aromatic ring at the 2-position of the oxathiolan-5-one core play a crucial role. Studies have shown that the presence of electron-withdrawing groups on the aromatic ring can enhance antibacterial activity.[2]
Quantitative Antimicrobial Data
The antimicrobial efficacy of synthesized 1,3-oxathiolan-5-one derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC) against various microbial strains.
| Compound ID | Substituent at 2-position | Test Organism | MIC (µg/mL) | Reference |
| 3e | 4-Chlorophenyl | Escherichia coli | 50 | [2] |
| 3h | 4-Nitrophenyl | Staphylococcus aureus | 25 | [2] |
| 3i | 2,4-Dichlorophenyl | Candida albicans | 50 | [2] |
| Ampicillin | (Standard) | E. coli / S. aureus | 100 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The cytotoxic potential of 1,3-oxathiolan-5-one derivatives against various cancer cell lines has been an area of active investigation.[4] These compounds have shown promise as scaffolds for the development of novel anticancer agents.
Mechanism of Action: Induction of Apoptosis
While the exact molecular targets are still being elucidated for many derivatives, a key mechanism of anticancer activity appears to be the induction of apoptosis, or programmed cell death.[5][6] Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a hallmark of many effective chemotherapeutic agents. The activation of caspases, a family of proteases that execute the apoptotic program, is a central event in this process.[7][8]
Caption: Simplified schematic of apoptosis induction by 1,3-oxathiolan-5-one derivatives.
Quantitative Cytotoxicity Data
The in vitro anticancer activity of 1,3-oxathiolan-5-one derivatives is commonly quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 7 | Hepatocellular Carcinoma (HepG-2) | 8.5 | [4] |
| Compound 9 | Hepatocellular Carcinoma (HepG-2) | 12.3 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3-oxathiolan-5-one derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[11][12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory and Antiviral Potential: Emerging Areas of Investigation
While the antimicrobial and anticancer activities of 1,3-oxathiolan-5-one derivatives are more established, their potential as anti-inflammatory and antiviral agents is an exciting and evolving area of research.
Anti-inflammatory Activity
Inflammation is a complex biological response, and key enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are crucial mediators of this process.[13] The inhibition of these enzymes is a common strategy for the development of anti-inflammatory drugs. While specific studies on 1,3-oxathiolan-5-one derivatives as COX or 5-LOX inhibitors are limited, the structural features of this scaffold suggest its potential for such activity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
A general protocol for a fluorometric COX-2 inhibitor screening assay is as follows:[10]
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid substrate, and a fluorescent probe according to the assay kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: The COX-2 enzyme converts arachidonic acid to prostaglandin G2, which then reacts with the probe to generate a fluorescent signal. Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: A decrease in the rate of fluorescence increase indicates inhibition of COX-2 activity. Calculate the IC50 value from the dose-response curve.
Antiviral Activity
The 1,3-oxathiolane ring is a key component of several approved antiviral nucleoside analogs, such as lamivudine and emtricitabine, which are used to treat HIV and HBV infections.[2][9][14] These nucleoside analogs act as chain terminators of viral reverse transcriptase. The exploration of non-nucleoside 1,3-oxathiolan-5-one derivatives as antiviral agents is a less explored but promising avenue. Potential viral targets for such compounds could include enzymes like influenza neuraminidase or hepatitis C virus (HCV) NS5B polymerase.[15]
Experimental Protocol: Influenza Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.[1][9][12]
-
Reagent Preparation: Prepare the influenza neuraminidase enzyme and the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[9]
-
Inhibitor Incubation: Pre-incubate the neuraminidase enzyme with various concentrations of the test compounds in a 96-well plate.
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: The neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: A reduction in fluorescence indicates inhibition of neuraminidase activity. The IC50 value is determined from the dose-response curve.[9]
Future Directions and Concluding Remarks
The 1,3-oxathiolan-5-one scaffold has proven to be a versatile and promising platform for the discovery of new therapeutic agents. While significant progress has been made in understanding its antimicrobial and anticancer activities, further research is warranted in several key areas:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design and optimization.
-
Exploration of a Broader Range of Biological Activities: Systematic screening of 1,3-oxathiolan-5-one libraries against a wider panel of biological targets, including specific kinases and proteases, could unveil novel therapeutic applications.[6][16][17][18]
-
In-depth Structure-Activity Relationship Studies: Comprehensive SAR studies are needed to guide the synthesis of more potent and selective derivatives for each identified biological activity.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
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A Preliminary Investigation of Trimethylated Oxathiolanones: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a foundational overview of trimethylated oxathiolanones, a class of heterocyclic compounds with underexplored potential in medicinal chemistry. Synthesizing principles of organic synthesis, spectroscopic analysis, and pharmacological screening, this document serves as a preliminary roadmap for researchers, scientists, and drug development professionals. We will delve into plausible synthetic strategies, delineate key characterization methodologies, and explore the prospective biological activities of these molecules, drawing logical inferences from related heterocyclic systems. This guide aims to equip research teams with the fundamental knowledge required to initiate and advance discovery programs centered on this promising chemical scaffold.
Introduction: The Oxathiolanone Core in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern pharmacotherapy. Among these, five-membered rings containing both oxygen and sulfur heteroatoms, such as the oxathiolanone core, represent a compelling area of investigation. The inherent asymmetry and diverse substitution possibilities of the oxathiolanone ring offer a unique three-dimensional chemical space for the design of novel therapeutic agents.
While the parent oxathiolanone structure is known, the specific exploration of trimethylated derivatives has been limited. The introduction of three methyl groups onto the oxathiolanone scaffold is hypothesized to significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational rigidity. These modifications can, in turn, profoundly impact biological activity, making trimethylated oxathiolanones an intriguing, yet largely uncharted, territory for drug discovery. This guide will provide a structured approach to understanding and exploring this novel chemical space.
Synthetic Strategies: Accessing the Trimethylated Oxathiolanone Scaffold
The synthesis of a novel class of compounds begins with a robust and adaptable synthetic strategy. While direct, documented syntheses of trimethylated oxathiolanones are not widely available in the current literature, established methods for the synthesis of substituted 1,3-oxathiolan-5-ones can be logically extended. The primary approach involves the cyclocondensation of a thiol-containing carboxylic acid with a suitable carbonyl compound.
Proposed Synthetic Pathway: Cyclocondensation Approach
The most direct route to a trimethylated 1,3-oxathiolan-5-one would involve the reaction of a mercaptoacetic acid derivative with a trimethyl-substituted aldehyde or ketone. For instance, the reaction of 2-mercaptopropionic acid with 2,2-dimethylpropanal (pivaldehyde) in the presence of a suitable dehydrating agent could yield a trimethylated oxathiolanone.
Caption: Proposed cyclocondensation reaction for the synthesis of trimethylated oxathiolanones.
Causality Behind Experimental Choices:
-
Choice of Carbonyl Compound: The selection of a trimethyl-substituted aldehyde or ketone is critical to introduce the desired methylation pattern on the final oxathiolanone ring. The reactivity of the carbonyl group will influence reaction conditions; aldehydes are generally more reactive than ketones.
-
Mercaptoacetic Acid Derivative: The choice of mercaptoacetic acid or its substituted analogs provides the sulfur and carboxylic acid functionalities necessary for ring formation.
-
Dehydrating Agent: The removal of water is essential to drive the equilibrium towards the cyclized product. Common dehydrating agents for this type of reaction include dicyclohexylcarbodiimide (DCC) or the use of a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.
Experimental Protocol: A General Procedure for Cyclocondensation
The following is a generalized, step-by-step protocol that can serve as a starting point for the synthesis of trimethylated oxathiolanones. Optimization of reaction time, temperature, and stoichiometry will be necessary for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the trimethyl-substituted aldehyde or ketone (1.0 eq) and the mercaptoacetic acid derivative (1.1 eq) in a suitable solvent (e.g., toluene).
-
Addition of Dehydrating Agent: If using DCC (1.2 eq), add it to the reaction mixture at room temperature. If using a Dean-Stark trap, fill the trap with toluene and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
DCC Method: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Dean-Stark Method: Allow the reaction to cool to room temperature and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trimethylated oxathiolanone.
Structural Elucidation and Characterization
Unambiguous characterization of the synthesized trimethylated oxathiolanones is paramount to confirm their structure and purity. A combination of spectroscopic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. For a trimethylated oxathiolanone, one would expect to see characteristic signals for the methyl groups, as well as protons on the oxathiolanone ring. A study on 2,4,5-trimethyl-1,3-oxathiolans provides valuable reference data for interpreting the chemical shifts and coupling constants of methyl groups on the oxathiolanone ring[1]. The relative stereochemistry of the methyl groups can often be determined by analyzing the through-space interactions observed in a Nuclear Overhauser Effect (NOE) experiment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactone, the carbons of the oxathiolanone ring, and the methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a Hypothetical Trimethylated Oxathiolanone
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | 0.9 - 2.0 | 15 - 30 |
| Ring Methylene Protons (CH₂) | 3.0 - 4.5 | 35 - 50 |
| Ring Methine Protons (CH) | 4.0 - 5.5 | 70 - 90 |
| Carbonyl Carbon (C=O) | - | 170 - 180 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion, and the fragmentation pattern can provide further structural clues.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. A strong absorption band in the region of 1750-1780 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactone (the oxathiolanone ring).
Caption: Workflow for the spectroscopic characterization of trimethylated oxathiolanones.
Preliminary Investigation of Biological Activity
While no specific biological data exists for trimethylated oxathiolanones, the broader class of oxathiolanones and related sulfur-containing heterocycles have shown a range of biological activities. This provides a logical starting point for screening the novel trimethylated analogs.
Potential Therapeutic Areas
Based on the known activities of structurally related compounds, trimethylated oxathiolanones could be screened for the following activities:
-
Antimicrobial Activity: Many sulfur-containing heterocycles, including derivatives of 1,3,4-oxadiazole, exhibit antibacterial and antifungal properties[2][3]. The lipophilic nature of the trimethylated scaffold may enhance cell membrane permeability, a key factor for antimicrobial efficacy.
-
Anticancer Activity: Substituted oxadiazoles and oxazolones have been reported to possess cytotoxic activity against various cancer cell lines[4][5]. Potential mechanisms could involve the inhibition of key enzymes or disruption of cellular signaling pathways.
-
Enzyme Inhibition: The oxathiolanone core can act as a bioisostere for other functional groups, potentially enabling it to interact with the active sites of various enzymes. Screening against a panel of kinases, proteases, and other enzymes relevant to disease could uncover novel inhibitory activities.
Proposed Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the biological potential of newly synthesized trimethylated oxathiolanones.
Caption: A proposed screening cascade for the biological evaluation of trimethylated oxathiolanones.
Experimental Protocols for Primary Screening:
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a serial dilution of the test compounds in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Future Directions and Conclusion
The preliminary investigation of trimethylated oxathiolanones presented in this guide highlights a promising yet underexplored area of medicinal chemistry. The proposed synthetic strategies, based on established chemical principles, offer a clear path to accessing these novel compounds. The outlined characterization workflow will ensure the structural integrity and purity of the synthesized molecules.
The true potential of this compound class will be unveiled through a systematic biological screening campaign. By leveraging knowledge from related heterocyclic systems, researchers can strategically direct their screening efforts towards therapeutic areas with a higher probability of success. The development of a structure-activity relationship (SAR) through the synthesis and testing of a diverse library of trimethylated oxathiolanone analogs will be a critical next step in transforming these promising scaffolds into viable drug candidates. This technical guide serves as the initial stepping stone on this exciting path of discovery.
References
- Shad, H. A., et al. (2021). Stereoselective synthesis of substituted steroidal 1,3-oxathiolanes. Indian Journal of Chemistry - Section B, 60B(5), 751-755.
- Shaikh, A. A., et al. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. Letters in Drug Design & Discovery, 14(5), 569-580.
- Zhang, Y., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Molecules, 26(11), 3195.
- Pihlaja, K., & Keskinen, R. (1977). Properties and reactions of 1,3-oxathiolans. Part 6. Chemical equilibration and¹ H nuclear magnetic resonance conformational study of 4,5-dimethyl-, 2,4,5-trimethyl-, and 2,2,4,5-and 2,4,4,5-tetramethyl-1,3-oxathiolans. Journal of the Chemical Society, Perkin Transactions 2, (11), 1476-1481.
- Fuchs, P. L. (2014). Synthesis and importance of 1,3‐oxathiolan‐5‐ones.
- Gomha, S. M., et al. (2019). Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones. Molecules, 24(19), 3533.
- Reyes-González, F., et al. (2022). Cytotoxic activity of derivatives 14a-14h in human tumor cell lines (leukemia and breast) and in primate non-tumor kidney Vero cells. Molecules, 27(15), 4945.
- Di Mola, A., et al. (2022). Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction. Chemistry Proceedings, 10(1), 8.
- Raczynska, P., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
- Wang, Y., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 15, 107-117.
- Sharma, S., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. ChemistrySelect, 6(43), 11985-12004.
- Kumar, R., & Kumar, S. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(10), 825-845.
- Singh, P., et al. (2021). A review on oxazolone, it's method of synthesis and biological activity. World Journal of Pharmaceutical Research, 10(11), 1024-1044.
- Abdel-Wahab, B. F., et al. (2018). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 23(11), 2968.
- Kaplan, Z. A., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 834-841.
Sources
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- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2,2,4-Trimethyl-1,3-oxathiolan-5-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2,2,4-trimethyl-1,3-oxathiolan-5-one, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The protocol herein is based on the well-established acid-catalyzed condensation reaction between a ketone and a substituted mercaptoacetic acid. This application note details the reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary reagents, equipment, and safety precautions. The causality behind experimental choices is explained to allow for informed modifications and troubleshooting.
Introduction & Scientific Background
The 1,3-oxathiolan-5-one scaffold is a significant heterocyclic system in organic chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including antiviral, anticonvulsant, and anti-ulcer properties. The specific target of this protocol, this compound, incorporates a gem-dimethyl group at the 2-position and a methyl group at the 4-position, features that can significantly influence its chemical properties and biological interactions.
The synthesis of 1,3-oxathiolan-5-ones is most commonly achieved through the cyclocondensation of a carbonyl compound (an aldehyde or ketone) with a mercaptoacetic acid derivative.[1][2] This reaction is typically catalyzed by an acid and involves the formation of a hemithioacetal intermediate, followed by an intramolecular esterification to yield the final five-membered ring. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for promoting both the initial nucleophilic attack of the thiol group on the carbonyl carbon and the subsequent dehydration to drive the reaction to completion.
Reaction Mechanism & Rationale
The synthesis of this compound proceeds via an acid-catalyzed reaction between 2-mercaptopropanoic acid and acetone. The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl: The acid catalyst (p-TSA) protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The sulfur atom of the thiol group in 2-mercaptopropanoic acid acts as a nucleophile and attacks the activated carbonyl carbon, forming a protonated hemithioacetal intermediate.
-
Deprotonation: A base (e.g., the solvent or the counter-ion of the acid) removes a proton from the sulfur atom, yielding a neutral hemithioacetal.
-
Intramolecular Esterification (Lactonization): The carboxylic acid moiety of the intermediate undergoes an acid-catalyzed intramolecular esterification with the newly formed hydroxyl group. This step involves protonation of the hydroxyl group, followed by nucleophilic attack by the carbonyl oxygen of the carboxylic acid and subsequent elimination of a water molecule to form the stable five-membered 1,3-oxathiolan-5-one ring.
The use of a Dean-Stark apparatus is recommended to remove the water generated during the reaction, thereby shifting the equilibrium towards the formation of the product in accordance with Le Chatelier's principle. Toluene is an ideal solvent for this purpose as it forms an azeotrope with water, facilitating its removal.
Experimental Protocol
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 2-Mercaptopropanoic acid | C₃H₆O₂S | 106.14 | 5.31 g | 50 | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | 4.36 g (5.5 mL) | 75 | Fisher Scientific |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 0.48 g | 2.5 | Alfa Aesar |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - | Acros Organics |
Equipment
-
250 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopropanoic acid (5.31 g, 50 mmol), acetone (5.5 mL, 75 mmol), and p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol).
-
Solvent Addition: Add 100 mL of toluene to the flask.
-
Assembly of Apparatus: Attach a Dean-Stark apparatus and a reflux condenser to the round-bottom flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours, or when no more water is collected.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Quenching: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Aqueous Workup: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic; handle with care and avoid inhalation.
-
2-Mercaptopropanoic acid has a strong, unpleasant odor. Handle in a fume hood.
-
p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the trimethyl substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactone (typically around 1750-1770 cm⁻¹).
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound. By understanding the underlying reaction mechanism and the rationale for each step, researchers can confidently execute this synthesis and adapt it for the preparation of related derivatives. The successful synthesis of this compound opens avenues for further investigation into its potential applications in various fields of chemical and pharmaceutical research.
References
- Cousins, G., et al. (1995). Enzymatic methods to resolve an oxathiolane intermediate. This citation is part of a broader review and the specific primary source is not directly provided in the search result.
- Journal of Chemical and Pharmaceutical Research. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential.
- Journal of the Indian Chemical Society. (2015). A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in Oxathiolanone Synthesis
Welcome to the Technical Support Center for Oxathiolanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of oxathiolanones, particularly the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity of your target compounds.
Introduction: The Challenge of Selectivity in Oxathiolanone Synthesis
The intramolecular cyclization of α-hydroxy acids with thiols to form oxathiolanones is a powerful transformation in organic synthesis, providing access to key intermediates for various biologically active molecules. However, the seemingly straightforward condensation is often complicated by a series of competing side reactions. The presence of multiple nucleophilic and electrophilic sites in the starting materials and intermediates creates a landscape where intermolecular reactions can compete with the desired intramolecular cyclization. This guide provides a structured, question-and-answer approach to identify, understand, and mitigate the formation of these common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues Related to Thiol Reactivity
Question 1: I am observing a significant amount of a byproduct with a molecular weight double that of my thiol starting material. What is it and how can I prevent its formation?
Answer: This is a classic case of disulfide byproduct formation. Thiols (-SH) are susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of a disulfide (-S-S-) bond.[1] This reaction is often catalyzed by trace metal ions and is accelerated at a pH that favors the deprotonation of the thiol to the more reactive thiolate anion (RS⁻).[1]
Root Cause Analysis:
-
Oxidation: The primary culprit is the oxidation of the thiol starting material.
-
Reaction Conditions: The reaction may be exposed to air, or the solvents and reagents may contain dissolved oxygen or trace metal catalysts. A basic pH can also increase the rate of oxidation.[1]
Troubleshooting Protocol:
-
De-gas Solvents: Before use, thoroughly de-gas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon connected to the reaction flask via a needle.
-
Use of Reducing Agents: The addition of a reducing agent can prevent disulfide formation and in some cases, reverse it.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, water-soluble, and odorless reducing agent that is effective over a wide pH range.
-
Dithiothreitol (DTT): DTT is another common reducing agent, particularly effective at neutral to slightly basic pH.
-
-
Chelating Agents: If trace metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction mixture to sequester these ions.[1]
-
pH Control: Maintain a slightly acidic to neutral pH (around 6.5-7.5) to minimize the concentration of the highly reactive thiolate anion.[1]
Diagram 1: Disulfide Byproduct Formation Pathway A visual representation of the oxidation of thiols to disulfides.
Caption: Oxidation pathway of thiols to disulfide byproducts.
Category 2: Issues Related to Intermolecular Reactions
Question 2: My reaction is producing a complex mixture of higher molecular weight species instead of my desired oxathiolanone. What is happening?
Answer: You are likely encountering intermolecular dimerization and oligomerization. Instead of the hydroxyl group of the α-hydroxy acid reacting with the thiol group of the same molecule (intramolecular), it is reacting with the thiol or another hydroxyl group of other molecules (intermolecular). This leads to the formation of linear dimers, trimers, and longer oligomeric chains.
Root Cause Analysis:
-
Concentration: At high concentrations, the probability of two different molecules colliding in the correct orientation for an intermolecular reaction is significantly higher than the probability of a single molecule adopting the correct conformation for an intramolecular cyclization.[2]
-
Reaction Kinetics: Intermolecular reactions are often kinetically favored at higher concentrations.
Troubleshooting Protocol:
-
High-Dilution Conditions: The most effective strategy to favor intramolecular cyclization is to perform the reaction under high-dilution conditions.[1][2] This is typically achieved by the slow addition of the starting materials to a large volume of solvent.
-
Syringe Pump Addition: A highly controlled method is to use a syringe pump to add a solution of the α-hydroxy acid and thiol to the reaction vessel over a period of several hours.
-
-
Solvent Choice: The choice of solvent can influence the conformation of the substrate and the relative rates of intra- and intermolecular reactions. Non-polar solvents can sometimes favor conformations that facilitate cyclization.[3]
Table 1: Effect of Concentration on Cyclization vs. Oligomerization
| Concentration | Predominant Reaction Pathway | Expected Outcome |
| > 0.1 M | Intermolecular | High levels of dimers and oligomers |
| 0.01 - 0.05 M | Competitive | Mixture of product and byproducts |
| < 0.005 M | Intramolecular | Higher yield of desired oxathiolanone |
Diagram 2: Intramolecular vs. Intermolecular Pathways A diagram illustrating the competition between desired cyclization and byproduct formation.
Caption: Competing reaction pathways in oxathiolanone synthesis.
Question 3: I am observing a byproduct with a molecular weight corresponding to two molecules of my α-hydroxy acid. What is this?
Answer: This byproduct is likely a lactide, which is a cyclic di-ester formed from the intermolecular condensation of two molecules of the α-hydroxy acid. This side reaction is particularly prevalent at higher temperatures.[4][5]
Root Cause Analysis:
-
Self-Condensation: The α-hydroxy acid can act as both the nucleophile (hydroxyl group) and the electrophile (carboxylic acid) and react with itself.
-
High Temperatures: The conditions required for the desired cyclization may also be forcing the self-condensation of the hydroxy acid.[2][6]
Troubleshooting Protocol:
-
Lower Reaction Temperature: If possible, lower the reaction temperature to disfavor the lactide formation.
-
Choice of Coupling Agent: Utilize a coupling agent that selectively activates the carboxylic acid towards reaction with the thiol at lower temperatures, minimizing the self-condensation of the hydroxy acid. Carbodiimides like DCC or EDC with an additive like DMAP can be effective.[1]
Category 3: Issues Related to Coupling Agents and Reaction Conditions
Question 4: I am using DCC as a coupling agent and I'm having trouble removing a white, insoluble precipitate from my reaction mixture. What is it?
Answer: The white, insoluble precipitate is dicyclohexylurea (DCU), a byproduct of the reaction of dicyclohexylcarbodiimide (DCC) with the carboxylic acid.[7][8]
Troubleshooting Protocol:
-
Filtration: The majority of the DCU can be removed by simple filtration as it is insoluble in most common organic solvents.
-
Solvent Choice: Running the reaction in a solvent like dichloromethane (DCM) will cause the DCU to precipitate as it forms, allowing for its removal by filtration at the end of the reaction.
-
Alternative Carbodiimide: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[1][9]
Question 5: My α-hydroxy acid is chiral, but my product is showing a loss of stereochemical purity. What could be the cause?
Answer: You are likely experiencing epimerization or racemization at the α-carbon of the hydroxy acid. This can be caused by harsh reaction conditions, particularly the use of strong bases or high temperatures, which can lead to the deprotonation of the α-proton and subsequent loss of stereochemistry.[10][11]
Troubleshooting Protocol:
-
Milder Conditions: Employ milder reaction conditions. Avoid strong, non-nucleophilic bases and excessive heat.
-
Base Selection: If a base is required, use a weaker, non-hindered base and only in catalytic amounts if possible. Bases like 2,4,6-trimethylpyridine (collidine) are sometimes used to minimize epimerization.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to conditions that could cause epimerization.
Experimental Protocols
Protocol 1: General Procedure for Oxathiolanone Synthesis under High Dilution
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, under a positive pressure of argon.
-
To the flask, add the desired solvent (e.g., toluene, de-gassed prior to use) to achieve a final concentration of approximately 0.005 M.
-
In a separate flask, prepare a solution of the α-hydroxy acid (1.0 eq), the thiol (1.1 eq), and the coupling agent (e.g., EDC, 1.2 eq) in the same de-gassed solvent.
-
Using a syringe pump, add the solution of the starting materials to the reaction flask over a period of 4-6 hours.
-
After the addition is complete, allow the reaction to stir at the desired temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.
Protocol 2: Purification Strategy for Removing Common Byproducts
-
Aqueous Workup (for EDC users): If EDC was used, wash the organic layer sequentially with a mild acid (e.g., 0.5 M HCl) to remove any unreacted base and the water-soluble urea byproduct, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Filtration (for DCC users): If DCC was used, filter the reaction mixture through a pad of celite to remove the insoluble dicyclohexylurea.
-
Chromatography: Purify the crude product using column chromatography on silica gel.
-
Disulfide Byproduct: The disulfide is typically less polar than the desired oxathiolanone and will elute first.
-
Oligomeric Byproducts: Linear oligomers are generally more polar and will elute after the desired product or may remain on the baseline.
-
Starting Materials: Unreacted α-hydroxy acid is highly polar and will likely remain on the baseline, while the unreacted thiol will be of intermediate polarity.
-
References
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- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Chemical Engineering Transactions. (2019). Synthesis of L-Lactide through Reactive Distillation and production of Poly (L-lactic acid) (PLLA).
- The Royal Society of Chemistry. (2014).
- Journal of the American Chemical Society. (1978). Quantitative evaluation of steric effects in SN2 ring closure reactions.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- PMC. (n.d.). Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes.
- American Pharmaceutical Review. (2014).
- Wikipedia. (n.d.). Thiocarboxylic acid.
- PMC. (n.d.).
- ResearchGate. (2025).
- PubMed. (2016).
- PMC. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules.
- PMC. (2024). Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging.
- Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
- Alfa Chemistry. (n.d.). Synthesis of Polylactic Acid.
- YouTube. (2020). Ring–chain tautomerism (prototropy)
- Science of Synthesis. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Thiols.
- PMC. (n.d.).
- YouTube. (2019). Reactions of thiols.
- Google Patents. (n.d.). WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity.
- ResearchGate. (n.d.). Overview of thiolactone-based synthetic approaches for the preparation and modification of various functionalized polymers.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- MDPI. (2026).
- Wikipedia. (n.d.). Alpha hydroxycarboxylic acid.
- Journal of the American Chemical Society. (1952). Ring-Chain Tautomerism of Hydroxy Aldehydes.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- PubMed Central. (n.d.).
- YouTube. (2025). Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording].
- PMC. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
- PubMed Central. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
- Microsynth. (n.d.).
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Alternatives to 2,2,4-Trimethyl-1,3-oxathiolan-5-one
For the Modern Synthetic Chemist: A Data-Driven Evaluation of Stereocontrol
In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with strategies for asymmetric induction. Among these, the use of chiral auxiliaries remains a robust and reliable method for establishing stereocenters with a high degree of predictability and control.[1] This guide provides a comparative analysis of prominent chiral auxiliaries that serve as powerful alternatives to the lesser-documented 2,2,4-trimethyl-1,3-oxathiolan-5-one. Our focus will be on a critical evaluation of their performance in cornerstone asymmetric transformations—aldol reactions, enolate alkylations, and Diels-Alder reactions—supported by quantitative experimental data.
While this compound and its analogs have found applications in organic synthesis, particularly in the formation of aldol products, a comprehensive body of comparative data on their efficacy is not as extensive as for other well-established auxiliaries.[2][3] This guide, therefore, aims to equip researchers, scientists, and drug development professionals with a practical, data-centric overview of the most reliable and versatile chiral auxiliaries available today.
The Benchmark: Understanding the Landscape of Chiral Auxiliaries
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be cleaved under mild conditions without compromising the newly formed stereocenter, preferably allowing for its own recovery and reuse.
This guide will delve into the following classes of chiral auxiliaries, comparing their performance and utility:
-
Evans' Oxazolidinones: The gold standard in asymmetric aldol reactions.
-
Oppolzer's Camphorsultams: Renowned for their rigidity and high stereoselectivity in a range of transformations.
-
Myers' Pseudoephedrine Amides: A practical and cost-effective choice for asymmetric alkylations.
-
Sulfur-Based Auxiliaries: A versatile class including thiazolidinethiones and tert-butanesulfinamide, offering unique reactivity and stereocontrol.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction that establishes up to two new stereocenters. The choice of chiral auxiliary is critical in dictating the diastereoselectivity of this transformation.
| Chiral Auxiliary | Aldehyde | Enolate Source | Lewis Acid/Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | Benzaldehyde | Propionyl | Bu₂BOTf, DIPEA | CH₂Cl₂ | 80-92 | >99:1 (syn) | [4] |
| Oppolzer's Camphorsultam | Isovaleraldehyde | Propionyl | TiCl₄, (-)-Sparteine | CH₂Cl₂ | 85 | 98:2 (syn) | [5] |
| Thiazolidinethione | Propionaldehyde | Acetyl | TiCl₄, (-)-Sparteine | CH₂Cl₂ | 90 | >95:5 (syn) | [6] |
| Indene-Based Thiazolidinethione | Propionaldehyde | Acetyl | TiCl₄, (-)-Sparteine | CH₂Cl₂ | 95 | 98:2 (syn) | [7] |
Key Insights: Evans' oxazolidinones consistently provide exceptionally high syn-diastereoselectivity in boron-mediated aldol reactions, establishing them as a benchmark.[1] Sulfur-containing auxiliaries, such as thiazolidinethiones, are particularly effective for acetate aldol additions, a transformation that is often challenging with other auxiliaries.[6]
Performance in Asymmetric Alkylation
The asymmetric alkylation of enolates is a powerful method for the synthesis of chiral carboxylic acid derivatives, which are versatile building blocks in organic synthesis.
| Chiral Auxiliary | Substrate | Electrophile | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | Propionyl Imide | Benzyl Bromide | LDA/THF | 80-92 | >99:1 | [4] |
| Oppolzer's Camphorsultam | Propionyl Sultam | Allyl Bromide | LDA/THF | >95 | 96:4 | [8] |
| Pseudoephedrine Amide | Propionyl Amide | Benzyl Bromide | LDA, LiCl/THF | 92 | 99:1 | [9] |
| Pseudoephenamine Amide | Propionyl Amide | Benzyl Bromide | LDA, LiCl/THF | 94 | >99:1 | [10] |
Key Insights: Both Evans' oxazolidinones and Myers' pseudoephedrine amides provide excellent levels of stereocontrol in the alkylation of propionyl derivatives.[4][9] Pseudoephedrine offers a cost-effective advantage, with both enantiomers being readily available.[9] Notably, the related pseudoephenamine auxiliary has demonstrated superior diastereoselectivity, particularly in the formation of sterically demanding quaternary centers.[10][11]
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the construction of six-membered rings, capable of creating up to four stereocenters in a single step.[12] Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Solvent | Yield (%) | endo:exo | Diastereomeric Ratio (d.r.) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Evans' Oxazolidinone | Acryloyl | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | 85 | >100:1 | 95.5:4.5 |[13] | | Oppolzer's Camphorsultam | Acryloyl | Cyclopentadiene | TiCl₄ | CH₂Cl₂ | 97 | 93:7 | 98:2 |[13] | | cis-1-Arylsulfonamido-2-indanol | Acryloyl | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | 90 | >99:1 | 92:8 |[14] |
Key Insights: Both Evans' and Oppolzer's auxiliaries are highly effective in promoting diastereoselective Diels-Alder reactions, with Oppolzer's camphorsultam often providing slightly higher levels of diastereoselectivity due to the rigid camphor backbone.[13] The choice of Lewis acid can significantly influence both the yield and the stereochemical outcome.
Detailed Experimental Protocol: Asymmetric Alkylation using Pseudoephedrine Amide
This protocol details the highly diastereoselective alkylation of a pseudoephedrine propionamide, a representative example of the Myers' amide methodology.
Materials:
-
(1R,2R)-(-)-Pseudoephedrine propionamide (1.0 eq)
-
Anhydrous Lithium Chloride (LiCl) (6.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (2.2 eq of 2.5 M solution in hexanes)
-
Diisopropylamine (2.2 eq)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation of LDA solution: To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C. Add diisopropylamine followed by the slow addition of n-BuLi. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried, argon-purged flask, dissolve the pseudoephedrine propionamide and anhydrous LiCl in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the amide solution. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and finally re-cool to -78 °C.
-
Alkylation: Add benzyl bromide to the enolate solution at -78 °C. Stir the reaction mixture at 0 °C for 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and partition between ethyl acetate and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired α-benzylated pseudoephedrine amide.
Causality behind Experimental Choices:
-
Anhydrous LiCl: The addition of LiCl is crucial for preventing enolate aggregation, leading to a more reactive and well-defined enolate species, which in turn enhances diastereoselectivity.[9]
-
Freshly prepared LDA: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for the clean and complete deprotonation of the amide to form the corresponding enolate. Using freshly prepared LDA ensures its reactivity.
-
Temperature control: The reaction temperatures are carefully controlled to ensure the stability of the enolate and to maximize the diastereoselectivity of the alkylation step.
Visualization of Mechanisms and Workflows
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: Stereocontrol in the Evans' asymmetric aldol reaction.
Conclusion: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. While this compound has its applications, the established track record, extensive documentation, and predictable high performance of Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides make them the auxiliaries of choice for a broad range of transformations.
-
For asymmetric aldol reactions, particularly those requiring high syn-selectivity, Evans' oxazolidinones are unparalleled.
-
For asymmetric alkylations, Myers' pseudoephedrine amides offer a practical and highly effective solution, with pseudoephenamine providing an edge for constructing quaternary centers.
-
Oppolzer's camphorsultams provide a robust and highly rigid chiral environment, excelling in a variety of reactions including Diels-Alder cycloadditions.
-
Sulfur-based auxiliaries, such as thiazolidinethiones, offer unique advantages, especially in acetate aldol reactions.
Ultimately, the optimal choice will depend on the specific substrate, the desired transformation, and considerations of cost and scalability. This guide, by providing a direct comparison of performance data and mechanistic insights, aims to empower the synthetic chemist to make an informed and effective decision.
References
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Myers, A. G., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 52(14), 3851-3854. [Link]
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Prasad, K. R. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 54(3), 168-177. [Link]
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da Silva, F. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Ellman, J. A., et al. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]
- BenchChem. (2025). Pseudoephenamine: A Superior and Unrestricted Chiral Auxiliary in Asymmetric Synthesis. BenchChem.
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Mendes, S. R., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]
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da Silva, F. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). A direct and asymmetric triisopropylsilyltrifluoromethanesulfonate (TIPSOTf) mediated aldol reaction of N‐azidoacetyl‐1,3‐thiazolidine‐2‐thione with aromatic aldehydes catalyzed by a chiral nickel(II)‐Tol‐BINAP complex has been developed. Journal of the American Chemical Society, 128(15), 4936-4937. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Crimmins, M. T., et al. (2005). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Organic Letters, 7(16), 3565-3568. [Link]
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Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
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Fokin, A. A., & Schreiner, P. R. (2003). Alkylation and aldol condensation reactions of 1, 3-oxathiolanones. Chemistry-A European Journal, 9(17), 4047-4054. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 17, 2026, from [Link]
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Wilson, P. D. (1997). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]
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Rojas-Lima, S., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1). [Link]
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Lee, K., et al. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 16(11), 2938-2941. [Link]
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Godenschwager, P. F., et al. (2018). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 140(40), 12891-12902. [Link]
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Zhang, Y., et al. (2014). Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution. Tetrahedron, 70(42), 7785-7790. [Link]
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Kumar, A., et al. (2019). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 15, 2378-2401. [Link]
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efficacy of 2,2,4-trimethyl-1,3-oxathiolan-5-one versus other sulfur-containing auxiliaries
An objective comparison of the efficacy of 2,2,4-trimethyl-1,3-oxathiolan-5-one and other prominent sulfur-containing auxiliaries for researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of Sulfur in Asymmetric Synthesis
In the pursuit of enantiomerically pure molecules, particularly within pharmaceutical development, chiral auxiliaries represent a foundational and powerful strategy.[1] These molecular scaffolds are temporarily attached to a prochiral substrate, guiding subsequent chemical transformations to favor the formation of one specific stereoisomer. Among the diverse classes of auxiliaries, those containing sulfur have carved out a significant niche due to the unique electronic and steric properties of the sulfur atom. Sulfur's ability to coordinate with Lewis acids, its larger atomic radius compared to oxygen, and the distinct chemical reactivity of thiocarbonyls versus carbonyls provide synthetic chemists with a versatile toolkit for precise stereocontrol.[2][3]
This guide provides an in-depth comparison of the roles and efficacy of various sulfur-containing heterocycles in asymmetric synthesis. We will first explore the well-established "workhorse" auxiliaries—thiazolidinethiones and camphorsultam—which are renowned for their high stereoselectivity and broad applicability. Subsequently, we will clarify the distinct role of the 1,3-oxathiolan-5-one scaffold, a structure of significant interest, particularly as a chiral building block in the synthesis of complex therapeutic agents.
Workhorse Auxiliaries: Predictable, High-Fidelity Stereocontrol
The most effective chiral auxiliaries offer a blend of high stereodifferentiation, straightforward attachment and cleavage, and often, the ability to be recovered and reused. Thiazolidinethiones and camphorsultam are exemplary in this regard.
Thiazolidinethiones: Versatility in Aldol Reactions
Derived from amino acids, thiazolidinethione auxiliaries have proven exceptionally effective, particularly in asymmetric aldol additions.[2] Unlike their oxazolidinone counterparts (Evans auxiliaries), which primarily yield "Evans" syn-aldol products, the titanium enolates of N-acyl thiazolidinethiones offer tunable diastereoselectivity.[4][5] This control is typically achieved by modulating the stoichiometry of the Lewis acid (e.g., TiCl₄) and a tertiary amine base.
The thiocarbonyl group is a key feature, as it alters the electronic properties and chelation behavior of the enolate, allowing for predictable access to different diastereomers from a single chiral auxiliary.[2] Furthermore, the resulting aldol adducts can be readily cleaved under mild conditions to yield valuable chiral building blocks like aldehydes, carboxylic acids, and alcohols, with the auxiliary often recovered in high yield.[4] Recently, more economical and rigid indene-based thiazolidinethiones have been developed, demonstrating excellent diastereoselectivities in both propionate and acetate aldol additions.[6][7]
Camphorsultam (Oppolzer's Sultam): Rigidity-Induced Selectivity
Camphorsultam, often called Oppolzer's sultam, is a bicyclic chiral auxiliary derived from camphor.[8][9] Its defining characteristic is its rigid, conformationally locked structure, which provides an exceptionally well-defined steric environment. This rigidity minimizes conformational ambiguity in transition states, leading to very high levels of diastereoselectivity across a wide array of reactions.[1][8]
Camphorsultam has been successfully employed in:
-
Diels-Alder Reactions: Controlling the facial selectivity of dienophiles.[10]
-
Conjugate Additions: Directing the approach of nucleophiles in Michael reactions.[1]
-
Alkylations: Achieving high diastereoselectivity in the alkylation of enolates.
-
Claisen Rearrangements: Inducing asymmetry in sigmatropic rearrangements.[1]
A significant practical advantage of camphorsultam is that its derivatives are frequently highly crystalline solids, which simplifies purification of the diastereomeric products by recrystallization, often avoiding the need for chromatography.[8]
The 1,3-Oxathiolan-5-one Scaffold: A Chiral Intermediate, Not a General Auxiliary
While the topic title introduces this compound in the context of auxiliaries, a thorough review of the literature reveals its primary role is not that of a general-purpose, recyclable chiral director like thiazolidinethiones or camphorsultam. Instead, the 1,3-oxathiolan-5-one core is a valuable chiral building block or synthetic intermediate, particularly prominent in the synthesis of nucleoside analogues with antiviral activity, such as Lamivudine (3TC) and Emtricitabine (FTC).[11][12][13]
The asymmetric synthesis of these oxathiolane rings is a critical challenge. Rather than directing a reaction, the chirality is often installed into the ring itself via methods such as:
-
Enzymatic Dynamic Kinetic Resolution (DKR): This powerful technique uses a lipase (e.g., CAL-B) to catalyze the intramolecular cyclization of a hemithioacetal intermediate, selectively forming one enantiomer of the 1,3-oxathiolan-5-one from a racemic mixture.[11][14]
-
Starting from the Chiral Pool: Synthesizing the oxathiolane core from readily available, enantiopure starting materials like amino acids or carbohydrates.[11]
Once formed, the chiral 1,3-oxathiolan-5-one is further elaborated, but the oxathiolane ring itself becomes part of the final product's core structure and is not cleaved or recovered.[15] Therefore, its "efficacy" is measured by its utility as a precursor and its stability in subsequent transformations, a fundamentally different function compared to a true chiral auxiliary.
Comparative Performance of Established Sulfur-Containing Auxiliaries
The following table summarizes the performance of thiazolidinethiones and camphorsultam in key asymmetric transformations, providing experimental data from peer-reviewed sources.
| Auxiliary | Reaction Type | Substrates | Conditions | Diastereomeric Ratio (d.r.) / ee | Yield | Reference |
| (S)-4-isopropylthiazolidine-2-thione | "non-Evans" syn-Aldol | N-propionyl auxiliary + isobutyraldehyde | TiCl₄ (1.1 eq), Hunig's Base (1.1 eq), CH₂Cl₂ | >99:1 | 90% | [4] |
| (S)-4-isopropylthiazolidine-2-thione | "Evans" syn-Aldol | N-propionyl auxiliary + isobutyraldehyde | TiCl₄ (1.1 eq), (-)-Sparteine (2.2 eq), CH₂Cl₂ | 97:3 | 85% | [4] |
| Indene-based Thiazolidinethione | "non-Evans" syn-Aldol | N-propionyl auxiliary + cinnamaldehyde | TiCl₄ (1 eq), Hunig's Base (1 eq), CH₂Cl₂ | 98:2 | 92% | [6] |
| (1S)-(-)-2,10-Camphorsultam | Diels-Alder [4+2] | N-acryloyl auxiliary + cyclopentadiene | TiCl₄, CH₂Cl₂, -78 °C | >99:1 | 95% | [10] |
| (1S)-(-)-2,10-Camphorsultam | Michael Addition | N-methacryloyl auxiliary + PhSH | LiHMDS, THF, -78 °C | 98:2 | 91% | [1] |
| (1S)-(-)-2,10-Camphorsultam | Alkylation | N-propionyl auxiliary + BnBr | NaHMDS, THF, -78 °C | >99:1 | 89% | [1] |
Visualizing the Mechanisms
To better understand how these auxiliaries function, the following diagrams illustrate the key principles of stereocontrol.
Caption: General workflow for an asymmetric aldol reaction mediated by a chiral auxiliary.
Caption: Key principles of the Zimmerman-Traxler model for aldol reaction stereoselectivity.
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are provided as examples of self-validating systems for achieving high diastereoselectivity.
Protocol 1: "non-Evans" syn-Aldol Addition using a Thiazolidinethione Auxiliary
(Adapted from Crimmins, et al. Org. Lett. 2000, 2, 14, 2165-2167)[4]
Objective: To synthesize the syn-aldol adduct from N-propionyl-(S)-4-isopropylthiazolidine-2-thione and isobutyraldehyde.
Materials:
-
N-propionyl-(S)-4-isopropylthiazolidine-2-thione (1.0 eq)
-
Titanium (IV) chloride (TiCl₄), 1.0 M in CH₂Cl₂ (1.1 eq)
-
N,N-Diisopropylethylamine (Hunig's base) (1.2 eq)
-
Isobutyraldehyde (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N-propionyl-(S)-4-isopropylthiazolidine-2-thione (1.0 eq) and anhydrous CH₂Cl₂.
-
Enolate Formation: The solution is cooled to -78 °C (acetone/dry ice bath). TiCl₄ (1.1 eq) is added dropwise, and the resulting solution is stirred for 5 minutes. Hunig's base (1.2 eq) is then added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C. Causality: The combination of TiCl₄ and a hindered amine base generates the (Z)-titanium enolate. The stoichiometry is critical for favoring the "non-Evans" pathway.
-
Aldol Addition: Isobutyraldehyde (1.5 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1 hour at this temperature.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature.
-
Workup: The mixture is diluted with CH₂Cl₂ and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Asymmetric Diels-Alder Reaction using Camphorsultam
(Adapted from Oppolzer, et al. Helv. Chim. Acta 1984, 67, 1397-1401)[10]
Objective: To synthesize the endo-cycloadduct from N-acryloyl-(1S)-(-)-2,10-camphorsultam and cyclopentadiene.
Materials:
-
N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 eq)
-
Cyclopentadiene (freshly cracked) (3.0 eq)
-
Titanium (IV) chloride (TiCl₄), 1.0 M in CH₂Cl₂ (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Apparatus Setup: A flame-dried round-bottom flask is charged with N-acryloyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) and anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Lewis Acid Activation: The solution is cooled to -78 °C. TiCl₄ (1.2 eq) is added dropwise. The mixture is stirred for 15 minutes. Causality: The Lewis acid coordinates to the carbonyl oxygen of the acryloyl group, locking it into an s-trans conformation and activating it for cycloaddition. The rigid camphorsultam backbone effectively shields one face of the dienophile.
-
Cycloaddition: Freshly cracked cyclopentadiene (3.0 eq) is added to the mixture. The reaction is stirred at -78 °C for 3 hours.
-
Quenching and Workup: The reaction is quenched with a saturated aqueous NaHCO₃ solution and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by recrystallization or flash chromatography to yield the highly diastereomerically pure endo-adduct.
Conclusion
While all sulfur-containing heterocycles offer unique chemical properties, their roles in asymmetric synthesis are not interchangeable. Thiazolidinethiones and camphorsultam are archetypal chiral auxiliaries, providing robust, predictable, and high-fidelity stereocontrol in a wide range of C-C bond-forming reactions. Their efficacy is defined by their ability to be temporarily installed to direct a reaction and subsequently removed.
In contrast, the this compound scaffold and its relatives function as chiral building blocks. Their value lies not in directing a separate transformation, but in serving as enantiopure intermediates that are incorporated into the final molecular architecture. Understanding this fundamental distinction is crucial for researchers and drug development professionals when designing synthetic strategies that require precise control over stereochemistry. The choice between employing a recoverable auxiliary or constructing a chiral intermediate is a key decision that shapes the entire synthetic route.
References
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Zhang, X., et al. (2014). Asymmetric Synthesis of 1,3-Oxathiolan-5-ones via Dynamic Covalent Kinetic Resolution. Advanced Synthesis & Catalysis. [Link][11][14]
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Ordóñez, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link][2][16]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link][1]
-
Lorenzo, F. J., et al. (2022). Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction. Sciforum. [Link][17]
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Li, Z., et al. (2001). Synthesis of cis-(±)-2-Hydroxymethyl-5-(Cytosine-1′-yl)-1,3-Oxathiolane (BCH-189). Chinese Chemical Letters. [Link][15]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3877, Mls003373964. [Link][18]
-
Gerbino, D. C., et al. (2015). Direct Access to 1,3‐Oxathiolan‐5‐ones through (3+2)‐Cycloaddition of Thioketones and Acetylenedicarboxylic Acid. Chemistry – A European Journal. [Link][12]
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Dewan, M., et al. (2010). A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives. Tetrahedron Letters. [Link][19]
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Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link][20]
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Crimmins, M. T., & King, B. W. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters. [Link][4]
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Wikipedia contributors. (2023). Camphorsultam. Wikipedia, The Free Encyclopedia. [Link][8]
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PubMed. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. National Library of Medicine. [Link][5]
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Reyes-Rangel, G., & Ordóñez, M. (2016). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Organic Letters. [Link][6]
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Reyes-Rangel, G., & Ordóñez, M. (2016). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. ResearchGate. [Link][7]
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Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link][3]
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Weisenburger, G. A., et al. (1998). (−)-d-2,10-camphorsultam. Organic Syntheses. [Link][10]
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Pharmaffiliates. rel-4-Amino-5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one. [Link][13]
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A Comparative Guide to Chiral Auxiliaries: Unveiling the Potential of 1,3-Oxathiolan-5-ones Against the Benchmark of Evans' Oxazolidinones
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Chiral Auxiliaries and the Promise of the 1,3-Oxathiolan-5-one Scaffold
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The 1,3-oxathiolan-5-one ring system presents a unique heterocyclic scaffold that has primarily been investigated as a precursor to bioactive molecules, including antiviral nucleoside analogues like Lamivudine.[6][7] Their potential as chiral auxiliaries stems from the inherent chirality that can be established on the heterocyclic ring and the presence of a lactone functionality that can be readily derivatized. The sulfur atom in the ring could also play a role in stereocontrol through chelation with metal catalysts.[8][9]
Synthesis of Chiral 1,3-Oxathiolan-5-ones: A Focus on Dynamic Kinetic Resolution
The enantioselective synthesis of 1,3-oxathiolan-5-ones has been a subject of significant research, with dynamic covalent kinetic resolution (DCKR) emerging as a powerful strategy.[10][11][12] This one-pot protocol allows for the conversion of aldehydes and methyl 2-sulfanylacetate into enantiomerically enriched 1,3-oxathiolan-5-ones with good yields and enantioselectivities.[6]
Experimental Protocol: Asymmetric Synthesis of 1,3-Oxathiolan-5-ones via DCKR[6]
Objective: To synthesize enantiomerically enriched 1,3-oxathiolan-5-ones from aldehydes and methyl 2-sulfanylacetate using a lipase-catalyzed dynamic covalent kinetic resolution.
Materials:
-
Aldehyde (1.0 eq.)
-
Methyl 2-sulfanylacetate (1.2 eq.)
-
Lipase B from Candida antarctica (CAL-B)
-
4-Methylmorpholine (base)
-
Anhydrous solvent (e.g., toluene)
-
Molecular sieves
Procedure:
-
To a vial containing the aldehyde and methyl 2-sulfanylacetate in the chosen anhydrous solvent, add the base (4-methylmorpholine) and molecular sieves.
-
Add the lipase (CAL-B) to the mixture.
-
The vial is sealed and the reaction mixture is stirred at a controlled temperature (often sub-ambient, e.g., in a freezer) for an extended period (e.g., four days) to allow for the dynamic equilibrium and enzymatic resolution to proceed.
-
The reaction progress and enantiomeric excess (ee) of the product can be monitored by chiral HPLC or GC.
-
Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Causality behind Experimental Choices:
-
Dynamic Covalent Kinetic Resolution (DCKR): This approach is advantageous as it allows for a theoretical yield of up to 100% of a single enantiomer from a racemic intermediate, overcoming the 50% yield limitation of classical kinetic resolution.[6] The reversible formation of hemithioacetals allows for the interconversion of diastereomeric intermediates, with the enzyme selectively catalyzing the cyclization of one diastereomer to the desired enantiomer of the 1,3-oxathiolan-5-one.
-
Lipase B from Candida antarctica (CAL-B): This enzyme has been identified as a highly efficient catalyst for the intramolecular lactonization step, demonstrating good enantioselectivity for a range of substrates.[6][11]
-
Base (4-Methylmorpholine): The base is crucial for facilitating the formation of the hemithioacetal intermediates.
-
Low Temperature: Conducting the reaction at low temperatures can enhance the enantioselectivity of the enzymatic resolution.
Application of 1,3-Oxathiolan-5-one Auxiliaries in Asymmetric Synthesis: An Area of Emerging Research
While the synthesis of chiral 1,3-oxathiolan-5-ones is established, their application as auxiliaries to control the stereochemistry of subsequent C-C bond-forming reactions is not as extensively documented as for other classes of auxiliaries. However, their structural features suggest potential in reactions such as:
-
Aldol Additions: The lactone can be opened to an ester, which can then be N-acylated to mimic the functionality of Evans' auxiliaries. The sulfur atom could potentially chelate to a Lewis acid, influencing the facial selectivity of the enolate addition to an aldehyde.
-
Diels-Alder Reactions: Acrylate derivatives of the chiral 1,3-oxathiolan-5-ol (obtained by reduction of the lactone) could be employed as dienophiles, with the chiral scaffold directing the approach of the diene.
-
Michael Additions: Similar to the Diels-Alder reaction, α,β-unsaturated derivatives could be used as Michael acceptors, with the auxiliary controlling the stereochemistry of the conjugate addition.
Further research is needed to fully explore and document the efficacy of these auxiliaries in such transformations and to gather the necessary experimental data for a direct comparison with established methods.
The Benchmark: Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinone auxiliaries are a class of chiral auxiliaries that have been extensively studied and applied in a wide range of asymmetric reactions.[1][3][4] Derived from readily available amino alcohols, they offer high levels of stereocontrol, and their cleavage can be achieved under mild conditions.[13][14]
Performance of Evans' Auxiliaries in Asymmetric Reactions
The following table summarizes the typical performance of Evans' auxiliaries in key asymmetric reactions, providing a benchmark for the evaluation of new chiral auxiliaries.
| Reaction Type | Substrate | Reagents | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| Aldol Addition | N-Propionyl oxazolidinone | Bu₂BOTf, DIPEA, Aldehyde | >99:1 (syn) | >99% | 80-95 |
| Alkylation | N-Acyl oxazolidinone | LDA, Alkyl Halide | >95:5 | >99% | 75-90 |
| Diels-Alder | N-Acryloyl oxazolidinone | Lewis Acid, Diene | >95:5 (endo) | >98% | 85-95 |
Experimental Protocol: Evans' Asymmetric Aldol Reaction[3]
Objective: To perform a diastereoselective syn-aldol reaction using an N-propionyl oxazolidinone auxiliary.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM) and diethyl ether
Procedure:
-
Acylation: Acylate the (R)-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl derivative.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf followed by the dropwise addition of DIPEA to form the boron enolate.
-
Aldol Reaction: To the enolate solution at -78 °C, add the aldehyde dropwise. Stir the reaction mixture at this temperature for a specified time, then warm to 0 °C.
-
Work-up: Quench the reaction with a phosphate buffer and extract the product with an organic solvent. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
-
Purification: Purify the product by column chromatography.
Causality behind Experimental Choices:
-
Di-n-butylboron triflate (Bu₂BOTf): This Lewis acid promotes the formation of a Z-enolate, which is crucial for achieving high syn-diastereoselectivity.
-
Zimmerman-Traxler Transition State: The high stereoselectivity is rationalized by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state, minimizing steric interactions. The substituent on the oxazolidinone ring effectively blocks one face of the enolate.
Mechanism of Stereocontrol and Workflow
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the steric and electronic properties of the auxiliary, which create a biased environment for the approaching reagent.
Proposed Stereocontrol Model for 1,3-Oxathiolan-5-one Auxiliaries
A plausible model for stereocontrol in aldol reactions using an N-acylated 1,3-oxathiolan-5-one auxiliary would involve the formation of a chelated intermediate with a Lewis acid. The sulfur atom and the carbonyl oxygen of the acyl group could coordinate to the metal center, creating a rigid scaffold that directs the approach of the aldehyde.
Caption: Proposed chelated intermediate for stereocontrol.
General Workflow for Chiral Auxiliary Mediated Synthesis
The application of a chiral auxiliary follows a general three-step process: attachment, stereoselective reaction, and cleavage.
Caption: General workflow of chiral auxiliary use.
Cleavage of the Chiral Auxiliary
A critical step in any auxiliary-based synthesis is the removal of the auxiliary under conditions that do not compromise the stereochemical integrity of the product.
For Evans' oxazolidinones, a variety of mild cleavage methods have been developed to afford different functionalities:[13][14]
-
Lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂): Cleaves the auxiliary to yield the carboxylic acid.
-
Lithium borohydride (LiBH₄): Reductive cleavage to the corresponding alcohol.
-
Sodium methoxide (NaOMe): Transesterification to the methyl ester.
For 1,3-oxathiolan-5-one based auxiliaries, the lactone or thioester linkage would require specific cleavage conditions. Hydrolysis under basic or acidic conditions would likely yield the carboxylic acid.[15][16][17] Reductive cleavage could potentially afford the corresponding diol. The development of mild and efficient cleavage protocols will be crucial for the widespread adoption of this class of auxiliaries.
Conclusion and Future Outlook
1,3-oxathiolan-5-one based chiral auxiliaries represent a promising, yet underexplored, class of stereochemical controllers. While their enantioselective synthesis has been elegantly addressed through dynamic kinetic resolution, their application in asymmetric C-C bond-forming reactions remains an open area for investigation. This guide has highlighted their potential by drawing comparisons with the well-established Evans' oxazolidinone auxiliaries, which serve as a benchmark for performance and reliability.
Future research in this area should focus on:
-
Systematically evaluating the performance of chiral 1,3-oxathiolan-5-one derivatives in a range of asymmetric transformations.
-
Gathering quantitative data on diastereoselectivity, enantioselectivity, and yields to allow for direct comparison with existing methodologies.
-
Developing and optimizing mild and efficient cleavage protocols for this new class of auxiliaries.
By addressing these key areas, the full potential of 1,3-oxathiolan-5-one based chiral auxiliaries can be unlocked, potentially providing valuable new tools for the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and other chemical industries.
References
-
Zhang, Y., Schaufelberger, F., Sakulsombat, M., Liu, C., & Ramström, O. (2014). Asymmetric synthesis of 1,3-oxathiolan-5-one derivatives through dynamic covalent kinetic resolution. Tetrahedron, 70(24), 3826-3831. [Link]
- Wang, Y., & Zhao, H. (2015). Asymmetric synthesis of 1,3-oxathiolan-5-one derivatives through dynamic covalent kinetic resolution.
- Zhang, Y., Schaufelberger, F., Sakulsombat, M., Liu, C., & Ramström, O. (2014).
- Zhang, Y., Schaufelberger, F., Sakulsombat, M., Liu, C., & Ramström, O. (2014). Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives through Dynamic Covalent Kinetic Resolution. Tetrahedron, 70(24), 3826-3831.
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Hu, S., et al. (2020). One-Pot Enzymatic Synthesis of Enantiopure 1,3-Oxathiolanes Using Trichosporon laibachii Lipase and the Kinetic Model. Organic Process Research & Development, 24(4), 545-553. [Link]
-
Ghosh, A. K., & Fidanze, S. (2004). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry, 2(21), 3136-3146. [Link]
- Mahapatra, S., & Ghorai, M. K. (2019). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Tetrahedron, 75(34), 130447.
- Wu, Y. D., & Houk, K. N. (1987). Theoretical transition structures for the boron enolate-aldehyde reaction: the origin of the stereoselectivity of the Evans technology. Journal of the American Chemical Society, 109(3), 908-910.
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (262-263), 35-40.
-
Yadav, V. K., & Kumar, N. V. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680-2715. [Link]
- Bhamboo, P., Bera, S., & Mondal, D. (2020). Methods for cleavage of chiral auxiliary.
-
Science.gov. (n.d.). thioester bond cleavage: Topics by Science.gov. [Link]
-
House, D., & Constable, E. C. (2019). Stereochemistry controlled by an asymmetric sulfur atom, and a rare example of a kryptoracemate. Dalton Transactions, 48(43), 16187-16196. [Link]
-
Wikipedia. (n.d.). Thioester. [Link]
- Fustero, S., et al. (2016). Asymmetric synthesis of (A) 1,3-oxaathilan-5-one and (B) oxathiazinanones through dynamic covalent kinetic resolution.
- Pyne, S. G., & Goundry, W. R. (1990). Chiral sulfur compounds. 9. Stereochemistry of the intermolecular and intramolecular conjugate additions of amines and anions to chiral (E)- and (Z)-vinyl sulfoxides. Total syntheses of (R)-(+)-carnegine and (+)- and (-)-sedamine. The Journal of Organic Chemistry, 55(3), 943-948.
-
Organic Chemistry Portal. (n.d.). Cleavage of thioesters. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4421-4545. [Link]
- Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
- Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
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assessing the recyclability of 2,2,4-trimethyl-1,3-oxathiolan-5-one
Beginning Research Efforts
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: Benchmarking 2,2,4-Trimethyl-1,3-oxathiolan-5-one and its Sulfur-Containing Relatives
In the landscape of asymmetric synthesis, the aldol addition remains a cornerstone for the stereocontrolled construction of carbon-carbon bonds, a critical step in the synthesis of complex molecular architectures found in natural products and pharmaceuticals. The ability to dictate the absolute stereochemistry of the resulting β-hydroxy carbonyl motif is paramount. Chiral auxiliaries, which temporarily impart their stereochemical information to a prochiral substrate, represent a robust and reliable strategy to achieve this control.
This guide provides a comparative analysis of 2,2,4-trimethyl-1,3-oxathiolan-5-one as a potential chiral auxiliary in asymmetric aldol additions. Given the limited specific performance data for this particular oxathiolanone, we will broaden our scope to evaluate the performance of structurally related sulfur-containing chiral auxiliaries, such as thiazolidinethiones. These will be benchmarked against the well-established and highly successful Evans' oxazolidinone auxiliaries, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their relative merits, supported by experimental data and mechanistic insights.
The Landscape of Chiral Auxiliaries in Aldol Additions
The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a substrate, creating a chiral environment that directs the approach of a reactant to one of the prochiral faces of the substrate. Following the stereoselective transformation, the auxiliary is cleaved and can, ideally, be recovered. The success of a chiral auxiliary is measured by the diastereoselectivity of the reaction, the predictability of the stereochemical outcome, and the ease of its attachment and removal.
Performance Evaluation: this compound and Sulfur-Based Auxiliaries
Direct performance metrics for this compound in asymmetric aldol additions are not extensively documented in peer-reviewed literature. However, one study indicates that it reacts with aldehydes and ketones to yield diastereomeric mixtures of aldol products, though quantitative analysis of the diastereomeric ratio is not provided.[1]
To provide a meaningful benchmark, we will consider the performance of a closely related class of sulfur-containing chiral auxiliaries: N-acyl thiazolidinethiones. These auxiliaries have demonstrated considerable utility, particularly in acetate aldol additions where traditional Evans' auxiliaries can be less effective.
Table 1: Comparative Performance of Chiral Auxiliaries in Aldol Additions
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 |
| Thiazolidinethione | N-Acetyl thiazolidinethione | Propionaldehyde | TiCl₄, (-)-Sparteine | >95:5 (syn) | >98% | 85-90 |
| Indene-based Thiazolidinethione | N-Propionyl indene-based thiazolidinethione | Various | MgBr₂ | >95:5 (anti) | >98% | 80-95 |
Note: The data presented is a representative compilation from various studies and optimal conditions may vary.
Mechanistic Insights: The Origin of Stereocontrol
The high degree of stereoselectivity observed with these auxiliaries can be attributed to the formation of rigid, chelated transition states.
Evans' Oxazolidinone: The Zimmerman-Traxler Model
In a typical Evans' aldol reaction, the N-acyl oxazolidinone is treated with a dialkylboron triflate and a hindered amine base to form a (Z)-enolate. This enolate then reacts with an aldehyde via a chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model. The stereochemical outcome is dictated by the minimization of steric interactions between the aldehyde substituent and the substituent on the chiral auxiliary.
Caption: Zimmerman-Traxler model for Evans' aldol reaction.
Sulfur-Based Auxiliaries: A Shift in Chelation Control
For sulfur-containing auxiliaries like thiazolidinethiones, the coordination of the Lewis acid to the thiocarbonyl sulfur and the enolate oxygen is a key feature. This chelation, similar to the Evans' model, leads to a rigid transition state. The use of different Lewis acids can influence the geometry of this transition state, allowing for access to either syn or anti aldol products with high diastereoselectivity. For instance, titanium tetrachloride often promotes the formation of syn adducts, while magnesium bromide can favor the anti products.[2]
Caption: Chelated transition state for a thiazolidinethione-mediated aldol reaction.
Experimental Protocols
The following are representative protocols for asymmetric aldol additions using an Evans' oxazolidinone and a thiazolidinethione auxiliary. These can serve as a starting point for designing experiments with this compound.
Protocol 1: Evans' Asymmetric Aldol Addition (syn-selective)
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add DIPEA (1.2 equiv) followed by the dropwise addition of Bu₂BOTf (1.1 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thiazolidinethione Asymmetric Aldol Addition (syn-selective)
Materials:
-
N-acetyl-(4S)-isopropylthiazolidinethione
-
Titanium(IV) chloride (TiCl₄)
-
(-)-Sparteine
-
Propionaldehyde
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the N-acetyl thiazolidinethione (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add TiCl₄ (1.0 equiv).
-
Stir the mixture for 5 minutes, then add (-)-sparteine (1.0 equiv) and stir for an additional 1 hour at -78 °C.
-
Add propionaldehyde (1.2 equiv) dropwise to the reaction mixture.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Concluding Remarks
While this compound remains an underexplored chiral auxiliary for asymmetric aldol additions, the proven success of structurally similar sulfur-containing auxiliaries, such as thiazolidinethiones, suggests potential utility. These sulfur-based auxiliaries offer a valuable alternative to the well-established Evans' oxazolidinones, in some cases providing complementary stereoselectivity and high levels of induction, particularly in acetate aldol reactions.
The choice of chiral auxiliary will ultimately depend on the specific substrates, desired stereochemical outcome (syn vs. anti), and the reaction conditions. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to encourage further investigation into the capabilities of novel chiral auxiliaries like this compound.
References
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Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
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Katritzky, A. R., et al. (1987). Alkylation and aldol condensation reactions of 1, 3-oxathiolanones. Chemsrc. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2,4-Trimethyl-1,3-oxathiolan-5-one
As laboratory professionals, our responsibility extends beyond the discovery and synthesis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The proper handling of chemical waste is not merely a regulatory hurdle but a fundamental pillar of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the disposal of 2,2,4-Trimethyl-1,3-oxathiolan-5-one, ensuring the protection of personnel and the environment.
Hazard Assessment and Chemical Profile
The presence of a sulfur atom within the heterocyclic ring places this compound in a class that requires careful handling. Organosulfur compounds, particularly thiols and related structures, are often characterized by strong, unpleasant odors and specific reactivity profiles.[1] Therefore, the primary directive is to handle this compound with the caution afforded to all novel or uncharacterized chemicals, assuming it to be hazardous until proven otherwise through rigorous analytical testing.
Inferred Hazard Profile:
| Hazard Type | Inferred Risk & Rationale | Recommended Precautions |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin, similar to other cyclic sulfonate esters.[2] | Avoid direct contact and aerosol generation. Always handle within a certified chemical fume hood. |
| Skin/Eye Irritation | Assumed to be an irritant based on common properties of related organic compounds. | Wear appropriate gloves, lab coat, and chemical safety goggles.[3] |
| Malodor | The oxathiolane moiety suggests a high potential for a potent, persistent, and unpleasant odor, a common characteristic of thiol-containing compounds.[1] | All handling, including transfers and weighing, must occur within a fume hood to contain vapors. |
| Reactivity | Potential for incompatibility with strong oxidizing agents. | Segregate from oxidizers, strong acids, and bases during storage and disposal.[4] |
Personal Protective Equipment (PPE) and Immediate Safety
Before handling this compound in any capacity, from initial use to final disposal, the following minimum PPE is mandatory. The Occupational Safety & Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles. A face shield is recommended if there is a splash hazard. | Protects against accidental splashes and vapor exposure. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Consult a glove compatibility chart. | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Prevents injury from spills. |
| Respiratory | All handling must be performed in a certified chemical fume hood to prevent inhalation of vapors.[7] | The fume hood is the primary engineering control to minimize respiratory exposure. |
Waste Segregation and Disposal Workflow
Proper segregation is the most critical step in the disposal process. Inadvertent mixing of incompatible chemicals can lead to dangerous reactions.[8] The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste determination and management that must be followed.[8][9]
The following workflow provides a logical decision-making process for the disposal of waste streams containing this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal and Decontamination Protocols
Adherence to a standardized protocol is essential for safety and reproducibility. These steps are synthesized from best practices for handling malodorous organosulfur compounds and general hazardous chemical waste.[1][10]
Protocol 1: Liquid Waste Disposal
-
Work Area: Conduct all operations inside a certified chemical fume hood.
-
Container Selection: Obtain a designated hazardous waste container, typically high-density polyethylene (HDPE), that is properly labeled for "Halogen-Free Organic Solvent Waste." Ensure the container has a vented cap to prevent pressure buildup.
-
Waste Transfer: Carefully pour the liquid waste containing this compound into the waste container using a funnel. Avoid splashing.
-
Sealing and Storage: Securely close the container. Wipe the exterior of the container with a solvent-dampened towel (e.g., ethanol) and dispose of the towel as solid hazardous waste.
-
Logistics: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA) in accordance with EPA guidelines.[9]
Protocol 2: Solid Waste Disposal (Gloves, Wipes, etc.)
-
Primary Containment: Immediately place all contaminated disposable items (gloves, paper towels, weigh boats) into a heavy-duty zip-lock bag.
-
Odor Control: Squeeze out excess air and seal the bag. This primary containment is crucial for minimizing odor release into the lab.[1]
-
Secondary Containment: Place the sealed bag into a larger, rigid, wide-mouthed container labeled "Solid Hazardous Waste." This container should have a secure lid.
-
Storage and Disposal: Store the secondary container in the SAA. When full, arrange for disposal via your institution's hazardous waste management service.[8]
Protocol 3: Decontamination of Glassware
The reactivity of the oxathiolane group allows for oxidative neutralization, which is a best practice for eliminating both the chemical hazard and the associated malodor.[1][10]
-
Work Area: Perform all decontamination steps inside a chemical fume hood.
-
Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinse solvent must be collected and disposed of as liquid hazardous waste (Protocol 1).
-
Oxidative Bath: Prepare a decontamination bath of fresh, commercial bleach (sodium hypochlorite solution). Submerge the rinsed glassware in the bleach bath. For larger items like flasks that cannot be submerged, carefully fill them with the bleach solution.[10]
-
Soaking: Allow the glassware to soak for a minimum of 12-24 hours.[1] The oxidation process can be slow. A successful reaction is often indicated by the disappearance of the characteristic odor.
-
Final Cleaning: After soaking, carefully decant the bleach solution (which may now be disposed of down the drain with copious amounts of water, pending local regulations). Thoroughly rinse the glassware with water, then proceed with normal washing procedures.
Regulatory Compliance
All laboratory operations in the United States are governed by federal and often state-level regulations. The primary federal bodies are:
-
Occupational Safety & Health Administration (OSHA): Their standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP), which includes procedures for safe handling and waste disposal.[6][7]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the "cradle-to-grave" management of hazardous waste, including its identification, storage, transportation, and ultimate disposal.[9][11]
It is imperative that you operate in full compliance with your institution's specific Chemical Hygiene Plan and waste management policies, which are designed to meet these federal standards.[12]
By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility, ensuring that our pursuit of knowledge does not come at the cost of safety or environmental health.
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
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Occupational Safety & Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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DayGlo Color Corp. (2024, December 12). Safety Data Sheet SRX-08A. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
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Occupational Safety & Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 5-Fluoro-1-((2R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2,2,4-Trimethyl-1,3-oxathiolan-5-one
Disclaimer: No specific Safety Data Sheet (SDS) for 2,2,4-Trimethyl-1,3-oxathiolan-5-one (CAS No. 60822-65-3) is publicly available.[] The following guidance is based on the chemical structure, data from analogous compounds, and established principles of laboratory safety. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data, a thorough risk assessment is the cornerstone of safely handling this compound. The molecule's structure, featuring a thiolactone ring, suggests potential reactivity. Thiolactones can be susceptible to hydrolysis and may act as skin sensitizers. The presence of sulfur indicates that combustion may produce toxic sulfur oxides.[2][3][4]
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Skin Sensitization: Repeated exposure could lead to allergic skin reactions.
-
Harmful if Swallowed or Inhaled: While not confirmed, this is a prudent assumption for any uncharacterized chemical.
-
Combustion Products: Burning may release hazardous gases such as sulfur oxides and carbon monoxide.
GHS Hazard Pictograms (Anticipated):
| Pictogram | Hazard Class |
| Skin Irritation/Sensitization (Category 2) | |
| Acute Toxicity - Oral (Category 4) | |
| Hazardous to the Aquatic Environment |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.[5][6][7]
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. For prolonged contact, consider double-gloving. | Provides a barrier against skin contact. The selection of nitrile or neoprene is based on their broad chemical resistance. |
| Eye Protection | Chemical splash goggles that form a seal around the eyes. A face shield should be worn if there is a splash hazard. | Protects the eyes from splashes and aerosols. Standard safety glasses do not provide adequate protection. |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. For larger quantities, a chemical-resistant apron is advised. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary, depending on the scale of the operation. |
Safe Handling and Operational Plan
A systematic approach to handling ensures a controlled and safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Dispensing and Use:
-
Handle as a liquid, being mindful of its potential volatility.
-
Use glassware that is clean, dry, and free of cracks.
-
When transferring, do so slowly and carefully to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills:
-
Small Spills (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and alert your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal is critical to protect the environment and comply with regulations.
Waste Management Protocol:
-
Segregation:
-
Collect all waste containing this compound in a dedicated, labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Flammable").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Follow all local, state, and federal regulations.
-
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3877, Mls003373964. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13474373, 1,3-Oxathiolan-5-one. [Link]
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PubMed. Sulphur Containing Heterocyclic Compounds as Anticancer Agents. [Link]
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Pharmaffiliates. rel-4-Amino-5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 452948, 1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione. [Link]
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Inchem.org. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
